![molecular formula C18H15FN2O2 B025911 1,3-二苄基-5-氟尿嘧啶 CAS No. 75500-02-6](/img/structure/B25911.png)
1,3-二苄基-5-氟尿嘧啶
描述
Synthesis Analysis
The synthesis of 1,3-Dibenzyl-5-fluorouracil involves complex chemical processes that aim to introduce benzyl groups to the fluorouracil molecule. While specific synthesis routes for 1,3-Dibenzyl-5-fluorouracil are not detailed in the provided literature, related compounds have been synthesized through methods that might be applicable. For instance, derivatives of 5-fluorouracil have been synthesized by reacting with nitrobenzyl chloroformate in the presence of triethylamine, suggesting a potential pathway for introducing benzyl groups into the fluorouracil structure (Lin et al., 1986).
Molecular Structure Analysis
Molecular structure analysis of 1,3-Dibenzyl-5-fluorouracil would focus on the arrangement of atoms within the molecule and the spatial configuration of its benzyl groups relative to the fluorouracil core. Studies on similar compounds highlight the importance of X-ray crystallography in elucidating the structure of benzylated fluorouracil derivatives and their interactions with other molecules (Özbey et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 1,3-Dibenzyl-5-fluorouracil is influenced by the presence of fluorine and benzyl groups. These modifications can affect the molecule's interactions and its potential as a prodrug. Studies have shown that modifications to the fluorouracil molecule can lead to derivatives with different antimicrobial and antitumor activities, highlighting the significance of chemical substitutions in altering biological properties (Fang et al., 2016).
Physical Properties Analysis
The physical properties of 1,3-Dibenzyl-5-fluorouracil, such as solubility, melting point, and crystal structure, are crucial for its application and formulation. The synthesis and crystal structure elucidation of related compounds provide insights into the factors that influence these properties, including intermolecular hydrogen bonding and molecular packing (Özbey et al., 2004).
Chemical Properties Analysis
The chemical properties of 1,3-Dibenzyl-5-fluorouracil, such as its reactivity towards nucleophiles and electrophiles, are determined by its functional groups. Studies on fluorouracil derivatives have explored their potential as antimicrobial agents and antitumor prodrugs, indicating that the benzyl and fluorine substitutions could significantly impact their biological activity and mechanism of action (Fang et al., 2016).
科学研究应用
破骨细胞分化抑制
OCI-101已被鉴定为破骨细胞生成的新型抑制剂 . 破骨细胞是临床上重要的细胞,负责吸收骨基质,而破骨细胞加速骨破坏与代谢性骨病的发生密切相关 . OCI-101以剂量依赖的方式减少了多核破骨细胞的形成 .
代谢性骨病的治疗
OCI-101已被证明是治疗代谢性骨病的良好候选药物 . 这些疾病的特征是破骨细胞加速骨破坏,例如绝经后骨质疏松症和骨关节炎 .
卵巢切除术诱导的骨丢失的预防
OCI-101已被证明可以通过抑制小鼠破骨细胞分化来预防卵巢切除术诱导的骨丢失 . 这表明它在治疗与骨丢失相关的疾病方面具有潜在用途。
骨骼重塑的调节
骨骼通过吸收骨的破骨细胞和形成骨的成骨细胞之间的平衡作用,不断地通过骨骼重塑过程来维持 . OCI-101通过抑制破骨细胞过度骨吸收活性和破骨细胞分化,在这个过程中起着关键作用
作用机制
Target of Action
1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .
Mode of Action
OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .
Biochemical Pathways
The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .
Pharmacokinetics
Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .
Result of Action
The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .
Action Environment
The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .
属性
IUPAC Name |
1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHSLFHSJNNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325048 | |
Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75500-02-6 | |
Record name | NSC408345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?
A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.
Q2: What evidence suggests that 1,3-dibenzyl-5-fluorouracil (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?
A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。